Bapta-tetramethyl ester

Overview

Description

Synthesis Analysis

The synthesis of Bapta-tetramethyl ester involves complex organic synthesis techniques. A notable method for determining BAPTA-AM, the acetoxymethylester of BAPTA, utilizes liquid chromatography/tandem mass spectrometry, highlighting the compound's multiple ester groups in its structure (Zheng et al., 2006). Another approach involves the synthesis of new BAPTA calcium chelators, aiming to develop novel and improved fluorescent indicators, indicating the synthetic versatility of BAPTA derivatives (He et al., 2009).

Molecular Structure Analysis

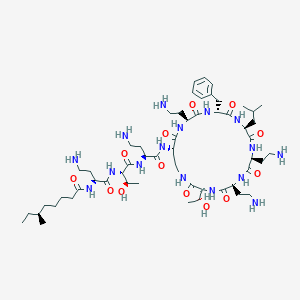

The molecular structure of Bapta-tetramethyl ester has been elucidated through various analytical techniques. One study on the crystal structure of a methyl derivative of the BAPTA ligand revealed interesting molecular geometries, providing insights into the compound's structural intricacies (Rademeyer et al., 2004).

Chemical Reactions and Properties

Bapta-tetramethyl ester participates in several chemical reactions, including its role in enhancing the endothelial production of prostacyclin. This activity suggests its specific interaction with arachidonate metabolism in endothelial cells, illustrating its chemical reactivity in biological contexts (Boeynaems et al., 1993).

Physical Properties Analysis

The study of Bapta-tetramethyl ester's physical properties, such as its behavior in response to hyperthermia, reveals its stability and non-toxicity at certain concentrations. This aspect is crucial for its applications in biological experiments (Luo, 1991).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cellular Biology and Physiology .

Summary of the Application

Bapta-tetramethyl ester, also known as BAPTA, is a fast, high-affinity Ca2+ chelating molecule. It is frequently used in cellular biology to modulate cellular Ca2+ signaling . By making use of a cell-permeable acetoxymethyl ester (AM) variant, BAPTA can be readily loaded into the cytosol of cells, where it is trapped and able to buffer changes in cytosolic Ca2+ .

Methods of Application

The AM version of BAPTA is loaded into the cytosol of cells, where it is trapped and able to buffer changes in cytosolic Ca2+ .

2. Application in Cancer Research

Specific Scientific Field

This application falls under the field of Cancer Research and Oncology .

Summary of the Application

BAPTA has been found to enhance apoptosis induced by venetoclax, a BCL-2 antagonist, in diffuse large B-cell lymphoma (DLBCL) . This finding implied a novel interplay between intracellular Ca2+ signaling and anti-apoptotic BCL-2 function .

Methods of Application

BAPTA is introduced into cells as a membrane-permeant acetoxymethyl ester (BAPTA-AM) to chelate intracellular Ca2+ .

Results or Outcomes

BAPTA was found to induce apoptosis in hematological cancer cell lines that were highly sensitive to S63845, an MCL-1 antagonist . BAPTA provoked a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation .

3. Application in Optical Imaging

Specific Scientific Field

This application falls under the field of Optical Imaging and Biomedical Engineering .

Summary of the Application

BAPTA and its bromo-derivative have been used as calcium chelating agents useful in optical imaging . These compounds can be used to visualize calcium signaling in cells, providing valuable insights into cellular processes .

Methods of Application

BAPTA is introduced into cells, where it binds to calcium ions. The fluorescence of BAPTA changes upon binding to calcium, allowing for the visualization of calcium signaling .

Results or Outcomes

The use of BAPTA in optical imaging has enabled researchers to visualize and study calcium signaling in cells .

4. Application in Chemical Sensing

Specific Scientific Field

This application falls under the field of Chemical Sensing and Analytical Chemistry .

Summary of the Application

BAPTA has been used unchanged in calcium sensing applications . It is used to detect the presence and concentration of calcium ions in a solution .

Methods of Application

BAPTA is introduced into a solution, where it binds to calcium ions. The binding of calcium ions to BAPTA can be detected and quantified, providing a measure of the calcium ion concentration in the solution .

Results or Outcomes

The use of BAPTA in chemical sensing has enabled accurate detection and quantification of calcium ions in various solutions .

5. Application in Neurobiology

Specific Scientific Field

This application falls under the field of Neurobiology .

Summary of the Application

BAPTA has been used in neurobiological applications for calcium sensing . It has been used to study the role of calcium in neuronal signaling and function .

Methods of Application

BAPTA is introduced into neurons, where it binds to calcium ions. The binding of calcium ions to BAPTA can be detected and quantified, providing a measure of the calcium ion concentration in the neurons .

Results or Outcomes

The use of BAPTA in neurobiology has enabled accurate detection and quantification of calcium ions in neurons, providing valuable insights into neuronal signaling and function .

6. Application in Pharmacology

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

BAPTA has been used to study the effects of various drugs on cellular calcium signaling . By chelating intracellular calcium, BAPTA can modulate the effects of drugs that act through calcium-dependent mechanisms .

Methods of Application

BAPTA is introduced into cells, where it binds to calcium ions. The effects of drugs on cellular calcium signaling can then be studied by observing the changes in the binding of calcium ions to BAPTA .

Results or Outcomes

The use of BAPTA in pharmacology has provided valuable insights into the mechanisms of action of various drugs, particularly those that act through calcium-dependent mechanisms .

Safety And Hazards

While specific safety data for Bapta-tetramethyl ester is not readily available, general safety measures for handling such compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing8.

Future Directions

Bapta-tetramethyl ester has shown promise in the field of cancer research, particularly in the treatment of MCL-1-dependent cancers6. Its ability to inhibit PFKFB3 and impair cellular metabolism opens up new avenues for cancer treatment6. However, more research is needed to fully understand its potential therapeutic applications.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature69.

properties

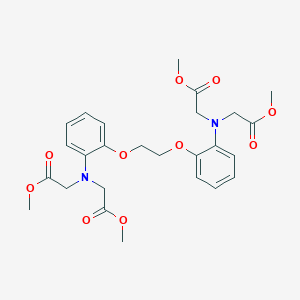

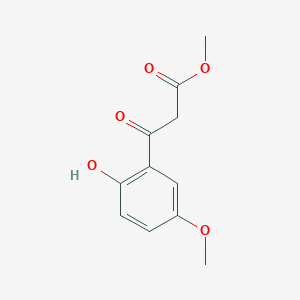

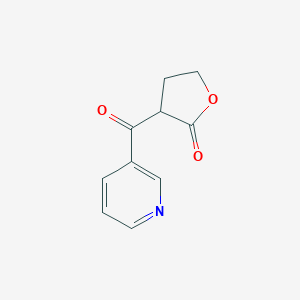

IUPAC Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O10/c1-33-23(29)15-27(16-24(30)34-2)19-9-5-7-11-21(19)37-13-14-38-22-12-8-6-10-20(22)28(17-25(31)35-3)18-26(32)36-4/h5-12H,13-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPLRKMZANZSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CC(=O)OC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392612 | |

| Record name | Bapta-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bapta-tetramethyl ester | |

CAS RN |

125367-34-2 | |

| Record name | N,N′-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis[N-(2-methoxy-2-oxoethyl)glycine] 1,1′-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125367-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bapta-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAPTA Tetramethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

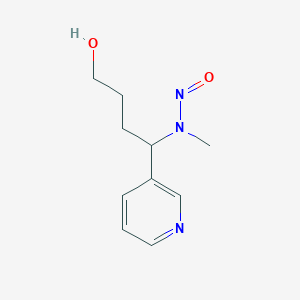

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)